![molecular formula C16H16Cl2N2O3S B2888718 2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide CAS No. 380346-51-0](/img/structure/B2888718.png)
2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide is a chemical compound with the CAS Number: 380346-51-0 . It has a molecular weight of 387.29 and its IUPAC name is 2-chloro-N-{2-chloro-5-[(ethylanilino)sulfonyl]phenyl}acetamide . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide is 1S/C16H16Cl2N2O3S/c1-2-20(12-6-4-3-5-7-12)24(22,23)13-8-9-14(18)15(10-13)19-16(21)11-17/h3-10H,2,11H2,1H3,(H,19,21) . This code provides a textual representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide is a powder that is stored at room temperature . Its molecular weight is 387.29 , and it has a specific InChI code that represents its molecular structure .Scientific Research Applications
Comparative Metabolism in Liver Microsomes
Research has demonstrated the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, in both human and rat liver microsomes. These herbicides are processed through complex metabolic pathways leading to potentially carcinogenic compounds. This study is pivotal for understanding the toxicological aspects of chloroacetamide herbicides and their metabolites, which share structural similarities with the compound (Coleman et al., 2000).
Radiosynthesis for Metabolism and Mode of Action Studies
Another notable research application involves the radiosynthesis of chloroacetamide herbicides, including acetochlor, for detailed studies on their metabolism and mode of action. This synthesis technique enables the production of compounds with high specific activity, essential for tracing and studying the environmental and biological fate of these herbicides (Latli & Casida, 1995).
Synthesis of Novel Derivatives for Biological Interest
Further research has been conducted on synthesizing novel derivatives, such as tetrahydrocarbazole derivatives from related chloroacetamide compounds. These synthetic routes open up possibilities for creating new molecules with potential biological and pharmacological activities (Fadda et al., 2010).
Anticancer Drug Synthesis and Docking Analysis
There's also significant interest in synthesizing new compounds for anticancer applications. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and evaluated for its anticancer activity through molecular docking studies, highlighting the compound's potential as a therapeutic agent (Sharma et al., 2018).
Evaluation of Interactions in Polar Liquids
Research into the interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide with polar liquids provides insights into the compound's structural, electronic, and biological properties. This study uses advanced computational methods to explore these interactions, contributing to a better understanding of the molecule's behavior in different environments (Bharathy et al., 2021).
properties
IUPAC Name |
2-chloro-N-[2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-2-20(12-6-4-3-5-7-12)24(22,23)13-8-9-14(18)15(10-13)19-16(21)11-17/h3-10H,2,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOJPLMXQBOMMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.